Ethoxysilatrane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

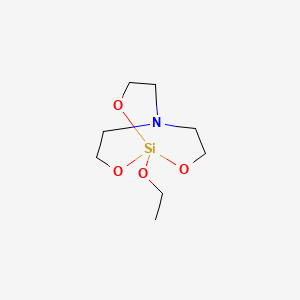

Ethoxysilatrane: is a member of the silatrane family, which are tricyclic organosilicon compounds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethoxysilatrane typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as mercury (II) salts .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halides, alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce various substituted silatranes .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Ethoxysilatrane has demonstrated notable antitumor properties. Studies indicate that compounds derived from this compound can inhibit the growth of cancer cells, such as HepG2 and MCF7 cell lines. The mechanism involves enhancing collagen formation and connective tissue stroma, which contributes to tumor resistance . Furthermore, derivatives like 1-(alkylamino)silatranes exhibit increased cytotoxicity due to their structural characteristics and the presence of nitro groups that enhance specific cytotoxicity through reduction mechanisms .

Antimicrobial Properties

Research has shown that this compound and its derivatives possess antimicrobial activities against various bacterial and fungal strains. This is particularly relevant in developing new therapeutic agents for infections resistant to conventional treatments .

Hypocholesterolemic Action

this compound has been studied for its effects on cholesterol metabolism. It inhibits the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which plays a crucial role in cholesterol synthesis, thus presenting potential applications in managing hypercholesterolemia .

Agricultural Applications

Growth Regulation in Crop Production

this compound has been investigated as a growth regulator in agricultural practices. A study demonstrated that applying this compound in conjunction with other biologically active substances significantly improved plant growth parameters such as leaf area and biomass in crops like Abyssinian Niger seed . The treatment resulted in enhanced chlorophyll content and nutrient uptake, indicating its effectiveness as a growth stimulant .

Biotechnological Synergy

The combination of this compound with other compounds has shown synergistic effects on crop yield and health. For instance, when used alongside crezacin, it exhibited improved efficacy in foliar applications during critical growth stages . This synergism is essential for developing environmentally friendly agricultural practices.

Material Science

Composite Materials Development

In material science, this compound is being explored for its potential in creating composite materials. Research indicates that silatranes can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength . The incorporation of lithium ions within these composites has been shown to improve ionic conductivity, making them suitable for applications in batteries and electronic devices .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| 1-Ethoxysilatrane | HepG2 | X µM | Collagen formation enhancement |

| 1-(alkylamino)silatrane | MCF7 | Y µM | Nitro group-mediated cytotoxicity |

| 1-(β-cyanoethyl)silatrane | Various | Z µM | Antitumor activity via stroma stimulation |

Table 2: Agricultural Impact of this compound

| Application | Crop Type | Treatment Concentration | Growth Parameter Improvement (%) |

|---|---|---|---|

| Foliar Application | Abyssinian Niger | 0.001% | Leaf Area: +48.7% |

| Seed Treatment | Microgreens | 0.001% | Biomass: +11.3% |

Case Studies

-

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, this compound derivatives were tested for their ability to induce apoptosis. Results indicated a significant reduction in cell viability at lower concentrations compared to standard chemotherapeutic agents. -

Case Study 2: Agricultural Trials

Field trials conducted with this compound on Niger seeds showed substantial increases in yield and quality parameters over untreated controls, validating its role as an effective growth regulator in sustainable agriculture.

作用機序

The mechanism of action of Ethoxysilatrane involves its interaction with molecular targets such as enzymes and metal ions. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission . In catalysis, it forms stable complexes with metal ions, facilitating various chemical reactions .

類似化合物との比較

- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl-

- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-methoxy-

- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-

Uniqueness: What sets Ethoxysilatrane apart from its similar compounds is its ethoxy group, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific applications where the ethoxy group provides a distinct advantage .

特性

CAS番号 |

3463-21-6 |

|---|---|

分子式 |

C8H17NO4Si |

分子量 |

219.31 g/mol |

IUPAC名 |

1-ethoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C8H17NO4Si/c1-2-10-14-11-6-3-9(4-7-12-14)5-8-13-14/h2-8H2,1H3 |

InChIキー |

RAQAYUJGWWHPLN-UHFFFAOYSA-N |

SMILES |

CCO[Si]12OCCN(CCO1)CCO2 |

正規SMILES |

CCO[Si]12OCCN(CCO1)CCO2 |

Key on ui other cas no. |

3463-21-6 |

同義語 |

1-ethoxysilatrane Migugen |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。